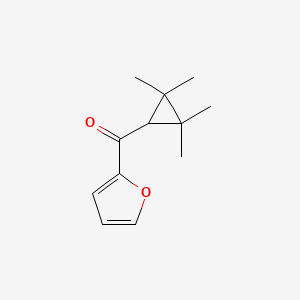
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a furan ring and a tetramethylcyclopropyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the reaction of furan derivatives with tetramethylcyclopropyl ketones under specific conditions. One common method includes the use of acetonitrile as a solvent and ball-milling techniques to facilitate the reaction . The reaction mixture is then filtered to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography are employed to purify the crude product, ensuring the isolation of the major regioisomer .
Analyse Chemischer Reaktionen
Types of Reactions
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through interactions with cannabinoid receptors. It has been shown to have affinities for both CB1 and CB2 receptors, with a higher selectivity for CB2 . The binding to these receptors modulates various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is similar to other synthetic cannabinoids such as UR-144 and FUB-144 . its unique furan ring distinguishes it from these compounds, which typically contain indole or indazole rings. This structural difference contributes to its distinct chemical and biological properties.
List of Similar Compounds
UR-144: Contains an indole ring and is a selective CB2 receptor agonist.
FUB-144: An analogue of UR-144 with a fluorobenzyl group.
Despentyl-UR-144: Similar structure but lacks the pentyl chain.
Eigenschaften
CAS-Nummer |
106265-13-8 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
furan-2-yl-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C12H16O2/c1-11(2)10(12(11,3)4)9(13)8-6-5-7-14-8/h5-7,10H,1-4H3 |
InChI-Schlüssel |
RHGYOFGNYZDMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)C2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


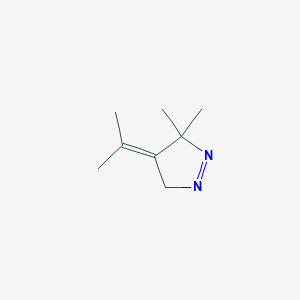
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
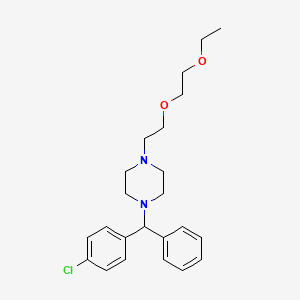
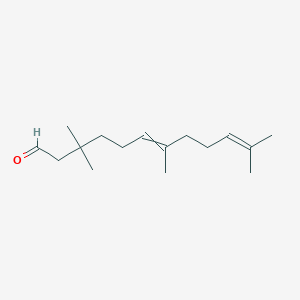

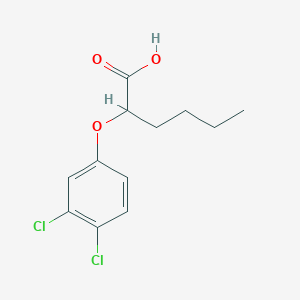
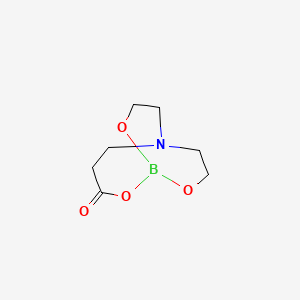
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
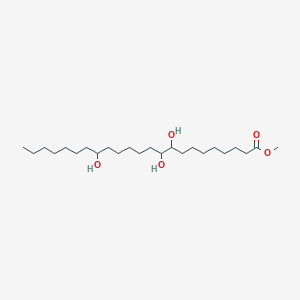
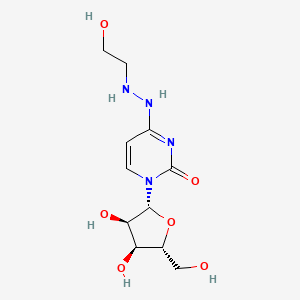

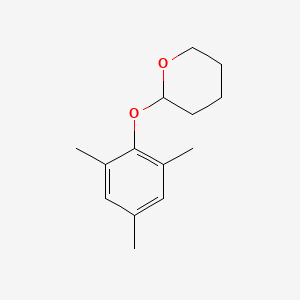
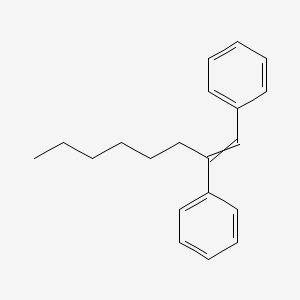
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
